molecular formula C21H16N2OS B2785784 (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-53-3

(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No. B2785784
CAS RN: 476675-53-3
M. Wt: 344.43
InChI Key: FDSCTLBFDDGZAG-ZYCDCXAISA-N
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Description

(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a chemical compound that is widely used in scientific research. This compound is also known as LY294002, which is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme. The PI3K enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Therefore, the inhibition of PI3K by LY294002 has significant implications in the field of cancer research.

Mechanism of Action

LY294002 inhibits the activity of the PI3K enzyme by binding to its ATP-binding site. This prevents the enzyme from phosphorylating its downstream targets, including AKT and mTOR. The inhibition of PI3K signaling leads to the activation of pro-apoptotic pathways and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have several biochemical and physiological effects. In cancer cells, LY294002 induces apoptosis and inhibits cell proliferation and survival. LY294002 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, LY294002 has been shown to have anti-inflammatory effects in various disease models.

Advantages and Limitations for Lab Experiments

LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of the PI3K enzyme, which makes it a valuable tool for studying the PI3K signaling pathway. LY294002 is also relatively easy to use and has a low toxicity profile. However, there are some limitations to using LY294002 in lab experiments. Firstly, it is a small molecule inhibitor, which may limit its efficacy in vivo. Secondly, LY294002 has off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of LY294002 in scientific research. Firstly, there is a need to develop more potent and selective PI3K inhibitors that can be used in vivo. Secondly, there is a need to investigate the role of PI3K in other disease models, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need to investigate the use of LY294002 in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of LY294002 involves several steps, including the condensation of 2-bromo-5-nitrobenzaldehyde with thiourea to form 2-(5-nitro-2-furyl)thiazolidin-4-one. This compound is then reacted with 3-methoxybenzylamine to form 2-(4-(3-methoxyphenyl)-1,3-thiazol-2-yl)thiazolidin-4-one. The final step involves the reaction of this compound with 2,4-pentadienenitrile to form (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile.

Scientific Research Applications

LY294002 has been extensively used in scientific research to investigate the role of PI3K in various cellular processes. This compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway. LY294002 has also been used to study the mechanism of action of other drugs that target the PI3K pathway.

properties

IUPAC Name

(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-24-19-12-6-10-17(13-19)20-15-25-21(23-20)18(14-22)11-5-9-16-7-3-2-4-8-16/h2-13,15H,1H3/b9-5+,18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCTLBFDDGZAG-ZYCDCXAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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